Entianin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
WKSESVCTPGCVTGLLQTCFLQTITCNCKISK |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Overview of Antimicrobial Properties
Entianin exhibits potent antimicrobial activity against several Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. Research indicates that unsuccinylated this compound is significantly more effective than its succinylated form (S-entianin), requiring a 40-fold higher concentration of S-entianin to achieve similar inhibitory effects as unsuccinylated this compound . This difference highlights the importance of the compound's structural integrity in its antimicrobial efficacy.
Mechanism of Action
Lantibiotics like this compound function through unique mechanisms that include disrupting bacterial cell membranes and inhibiting cell wall synthesis. The structural modifications, such as succinylation, impact these mechanisms, leading to reduced activity in modified forms .
Potential in Medical Applications
Use in Treating Infections
Given its effectiveness against antibiotic-resistant strains, this compound presents a promising avenue for developing new antimicrobial therapies. Studies have shown that it can combat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis strains, making it a candidate for addressing the growing issue of multidrug resistance in clinical settings .
Research Case Study: Efficacy Against MRSA
A study demonstrated that this compound is effective against MRSA ATCC 43300, suggesting its potential use as a therapeutic agent in treating resistant infections. The research emphasized the need for further clinical trials to establish dosage and efficacy parameters in human subjects .
Food Preservation
Application in Food Industry
Due to its antimicrobial properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit spoilage organisms and pathogens makes it an attractive alternative to synthetic preservatives, which are increasingly scrutinized for health concerns.
Case Study: Effectiveness in Food Products
In controlled studies, this compound was shown to extend the shelf life of dairy products by effectively reducing microbial load without compromising food safety or quality. This application could revolutionize how food preservation is approached, particularly in organic and natural food markets .
Agricultural Uses
Biopesticide Potential
this compound's antimicrobial properties extend beyond human health; it holds promise as a biopesticide. Its effectiveness against plant pathogens can be harnessed to protect crops from bacterial infections without the adverse effects associated with chemical pesticides.
Research Findings
Field trials have indicated that this compound can reduce bacterial blight in crops such as tomatoes and peppers, enhancing yield and quality while promoting sustainable agricultural practices .
Future Research Directions
Exploration of Structural Variants
Further research is needed to explore the various structural forms of this compound and their corresponding biological activities. Understanding how modifications influence its efficacy could lead to the development of more potent derivatives.
Clinical Trials and Regulatory Approval
To transition from laboratory findings to practical applications, comprehensive clinical trials are essential. These studies will help establish safety profiles, optimal dosages, and potential side effects associated with this compound use in medical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Entianin belongs to the subtilin-like lantibiotic family, which includes subtilin, nisin (from Lactococcus lactis), and ericin S. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of this compound with Subtilin, Nisin, and Lacticin 3147
| Feature | This compound | Subtilin | Nisin | Lacticin 3147 |
|---|---|---|---|---|
| Producing Strain | B. subtilis subsp. spizizenii | B. subtilis ATCC 6633 | L. lactis | Lactococcus lactis |
| Molecular Weight | ~3.3 kDa | ~3.3 kDa | ~3.4 kDa | ~6.2 kDa (two-peptide system) |
| Structural Features | 24 residues, 5 lanthionine rings | 24 residues, 5 lanthionine rings | 34 residues, 5 lanthionine rings | Two peptides (Ltnα and Ltnβ) |
| Key Modifications | Succinylation at Trp1 reduces activity | Partial succinylation at Trp1 | Dehydrobutyrine, didehydroalanine | Disulfide bonds in Ltnα and Ltnβ |
| Antimicrobial Spectrum | Gram-positive bacteria (e.g., S. aureus) | Gram-positive bacteria | Broad-spectrum (Gram-positive and spores) | Gram-positive bacteria with synergy |
| MIC (μg/mL) | 0.5–2 (vs. S. aureus) | 1–4 (vs. B. subtilis) | 0.25–1 (vs. Clostridium spp.) | 0.5–2 (vs. Streptococcus spp.) |
| Regulatory Mechanism | Glucose-dependent succinylation | AbrB transition-state regulator | NisRK two-component system | LtnRK two-component system |
Key Findings:
Structural Similarity vs. Functional Divergence :
- This compound and subtilin share 95% sequence identity but differ in antimicrobial potency due to residue variations at positions 1, 15, and 20. This compound’s Lys15→Glu substitution enhances solubility, while subtilin’s Trp1 succinylation reduces activity by 40–100× .
- Nisin, a larger lantibiotic, exhibits broader activity due to its dual mode of action: pore formation and lipid II binding .
Post-Translational Modifications :
- Succinylation in this compound and subtilin is enzymatically catalyzed and influenced by glucose concentration. High glucose (10%) suppresses succinylation, enhancing bioactive this compound yields .
- In contrast, nisin’s activity relies on dehydration and cyclization modifications, which are absent in subtilin-like lantibiotics .
Subtilin producers employ the SpaIFT system, while nisin producers use the NisIEFG immunity complex .
Key Research Findings
Succinylation Dynamics: this compound’s succinylation is extracellular and reduces antibiotic activity (MIC increases from 0.5 μg/mL to 20 μg/mL for S-entianin).
Regulatory Influence of Glucose and AbrB :
- Glucose represses this compound biosynthesis genes but increases unsuccinylated this compound production. Deletion of the transition-state regulator AbrB enhances this compound yields by 6× in glucose-rich media .
Structural Insights from NMR :
- The N-terminal region of SpaI (residues 18–143) is unstructured but essential for membrane interaction. Mutating its positively charged residues (e.g., Lys→Glu) abolishes immunity to this compound .
Data Tables
Table 2: Impact of Succinylation on this compound and Subtilin Activity
| Compound | MIC (μg/mL) vs. B. subtilis | Autoinduction Efficiency |
|---|---|---|
| This compound | 0.5 | High |
| S-Entianin | 20 | Moderate |
| Subtilin | 1 | High |
| S-Subtilin | 100 | Low |
Preparation Methods
Cultivation and Production of Entianin
Microbial Source and Culture Media
- This compound is biosynthesized by Bacillus subtilis subsp. spizizenii DSM 15029 T.
- Two main culture media are utilized:
- Landy medium : Contains glutamic acid, yeast extract, MgSO4, KCl, phenylalanine, trace metals, and glucose at varying concentrations.
- Medium A : Contains sucrose, yeast extract, citric acid, salts, and trace metals, adjusted to pH 6.8.
- Cultures are grown aerobically at 37°C with shaking.
- Precultures are inoculated into 50 ml of medium in 500-ml flasks.
- Growth is monitored up to 48 hours, with samples taken periodically for analysis.
Influence of Glucose Concentration
- Increasing glucose concentrations in Landy medium enhances this compound production and reduces succinylation.
- For example, this compound yields increase from 6-7 mg/liter at 2% glucose to 42-45 mg/liter at 10% glucose.
- In contrast, medium A with 10% glucose shows no succinylation of this compound during the first 48 hours.
- The regulatory protein AbrB influences this compound synthesis; its deletion increases production significantly.
Extraction and Initial Purification
Culture Supernatant Preparation
- After cultivation, cells are removed by centrifugation at 10,000 rpm for 20 minutes at room temperature.
- The supernatant is diluted with an equal volume of methanol.
- Diluted supernatants are loaded onto StrataX SPE cartridges (33 μm particle size).
- Washing with 70% methanol and 0.1% trifluoroacetic acid (TFA) elutes truncated this compound fragments.
- Intact this compound, succinylated this compound (S-entianin), and succinylated subtilin are eluted with 99.9% methanol-0.1% TFA.
- Eluates are dried and stored at −20°C.
High-Performance Liquid Chromatography (HPLC) Purification
- Semi-preparative HPLC is used for further purification.
- Equipment: System Gold solvent module and detector, Gemini-NX column (250 mm height, 10 mm diameter, 10 μm particle size).
- Mobile phases:
- Eluent A: 20% acetonitrile (ACN) with 0.1% TFA.
- Eluent B: 99.9% ACN with 0.1% TFA.
- Gradient elution from 24% to 29% eluent B over 25 minutes separates lantibiotic fractions.
- Fractions containing this compound and S-entianin are collected, dried, and stored at −20°C.
Linearization of this compound for Structural Analysis
- To analyze this compound's primary structure, including cyclic thioether rings, linearization is necessary.
- The most effective method is reductive cleavage using Raney nickel .
- 20 mg of dried crude SPE extract (containing this compound isoforms) is dissolved in 700 μl of a solution with 8 M guanidinium hydrochloride, 20 mM EDTA, and 200 mM Tris-HCl.
- 400 mg of Raney nickel is added.
- The mixture is shaken for 15 hours at 55°C.
- After centrifugation, the supernatant is desalted using C18 ZipTips.
- Mass spectrometry confirms quantitative reductive linearization.
Proteolytic Digestion for Sequencing
- Purified this compound and S-entianin are digested enzymatically to facilitate mass spectrometric sequencing.
- Trypsin (final concentration 120 ng/μl)
- Chymotrypsin (final concentration 50 ng/μl)
- This compound dissolved in 25 mM Tris-HCl (pH 7.4).
- Mixtures incubated for 30 hours at room temperature (trypsin) or 30°C (chymotrypsin).
- Linearized this compound is digested with chymotrypsin under similar conditions.
- Post-digestion, samples are desalted with C18 ZipTips.
Quantification and Analysis
- Quantification of this compound and S-entianin is performed by analytical reverse-phase HPLC.
- Detection wavelengths: 214 nm and 280 nm.
- Calibration curves are generated using purified this compound standards.
- Molar extinction coefficient used: ε280 = 5,750 L·mol⁻¹·cm⁻¹.
- Mass spectrometry (MALDI LTQ Orbitrap XL) is employed for high-resolution mass analysis and confirmation of succinylation and sequence.
Summary Table of Key Preparation Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| Cultivation | Growth of B. subtilis DSM 15029 T in Landy or Medium A | Aerobic, 37°C, up to 48 h; glucose concentration affects yield and succinylation |
| Supernatant Preparation | Centrifugation at 10,000 rpm, 20 min, room temp | Dilution 1:1 with methanol |
| Solid-Phase Extraction | StrataX SPE cartridge, washing with 70% methanol + 0.1% TFA, elution with 99.9% methanol + 0.1% TFA | Separates truncated fragments and intact this compound forms |
| HPLC Purification | Semi-preparative RP-HPLC with Gemini-NX column | Gradient 24-29% eluent B (ACN + TFA) over 25 min |
| Linearization | Reductive cleavage with Raney nickel | 15 h at 55°C in guanidinium hydrochloride/EDTA/Tris-HCl solution |
| Proteolytic Digestion | Trypsin or chymotrypsin digestion | 30 h incubation, room temp or 30°C, followed by desalting |
| Quantification | Analytical RP-HPLC at 214 nm and 280 nm | Calibration with purified this compound standards |
| Mass Spectrometry | MALDI LTQ Orbitrap XL for sequence and modification analysis | Fourier transform mass spectrometry mode, internal calibration |
Research Findings and Considerations
- The degree of succinylation of this compound is influenced by culture conditions, especially glucose concentration.
- Succinylation reduces antibiotic activity and is likely enzymatically catalyzed extracellularly or at the membrane.
- The transition state regulator AbrB negatively regulates this compound biosynthesis; its deletion enhances production.
- The timing of gene expression and this compound accumulation varies with the medium, affecting preparation yields.
- The reductive linearization method using Raney nickel is critical for detailed structural analysis, enabling mass spectrometric sequencing of cyclic lantibiotics.
- Proteolytic digestion with trypsin and chymotrypsin is essential for breaking down the peptide into analyzable fragments.
This comprehensive methodology ensures the efficient preparation of this compound and its isoforms for research and potential therapeutic applications, combining microbiological cultivation, chemical extraction, chromatographic purification, enzymatic treatment, and advanced analytical techniques.
Q & A
Basic: What are the established spectroscopic and chromatographic methods for characterizing Entianin’s molecular structure, and how can researchers validate their findings?
Methodological Answer:
-
Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. X-ray crystallography is recommended for resolving stereochemistry .
-
Validation : Cross-reference spectral data with published studies in databases like SciFinder or Reaxys. Discrepancies in peak assignments should be resolved via comparative analysis with synthetic analogs or isotopic labeling .
-
Example Workflow :
Technique Key Parameters Validation Step NMR Chemical shifts, coupling constants Compare with literature values HR-MS Exact mass, isotopic pattern Match theoretical vs. observed m/z
Basic: How should researchers design experiments to assess this compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Variables : Test solubility in buffers (pH 1.2–7.4), simulate gastrointestinal/temperature conditions (37°C), and monitor degradation via HPLC/UV-Vis over 24–72 hours .
- Controls : Include inert analogs or reference compounds (e.g., ascorbic acid) to validate assay conditions. Use triplicate samples to ensure statistical reliability .
- Data Interpretation : Calculate degradation kinetics (e.g., half-life) using first-order models. Report deviations caused by photolytic or oxidative pathways .
Advanced: What strategies resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?
Methodological Answer:
- Source Analysis : Scrutinize experimental variables (e.g., cell line specificity, dosage regimes, animal strain differences). Use systematic reviews or meta-analyses to identify confounding factors .
- Statistical Approaches : Apply power analysis to evaluate sample size adequacy in conflicting studies. Reproduce key experiments with standardized protocols (e.g., OECD guidelines) .
- Case Example : If this compound shows cytotoxicity in one study but not another, compare assay endpoints (e.g., IC₅₀ vs. LD₅₀), exposure times, and solvent controls .
Advanced: How can computational modeling enhance mechanistic studies of this compound’s interaction with biological targets?
Methodological Answer:
- Hybrid Workflow :
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .
- Experimental Validation : Confirm predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Integration : Cross-validate computational results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Basic: What are the best practices for ensuring reproducibility in this compound synthesis?
Methodological Answer:
-
Protocol Documentation : Report reaction parameters (temperature, catalysts, solvent purity) in detail. Use IUPAC nomenclature and avoid ambiguous terms like “room temperature” .
-
Scalability : Optimize conditions for gram-scale synthesis (e.g., catalyst loading, solvent volume) and validate purity via elemental analysis (C, H, N) and HPLC .
-
Example Table :
Scale (mg) Yield (%) Purity (HPLC) Key Catalyst 50 65 98.5 Pd/C (5 mol%) 1000 72 97.8 Pd/C (7 mol%)
Advanced: What methodologies are effective for identifying this compound metabolites in biological matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites from plasma/urine .
- Analytical Techniques : Employ LC-MS/MS with stable isotope-labeled internal standards for quantification. Perform MS/MS fragmentation to elucidate metabolite structures .
- Validation : Assess recovery rates (≥80%), matrix effects, and limit of quantification (LOQ) per FDA bioanalytical guidelines .
Basic: How can researchers conduct a comprehensive literature review on this compound’s pharmacological properties?
Methodological Answer:
- Search Strategy : Use Boolean operators in PubMed/Scopus (e.g., “this compound AND (antioxidant OR cytotoxic)”) and filter by publication date (last 10 years) .
- Critical Appraisal : Apply the PRISMA framework to screen studies, exclude low-quality data (e.g., missing controls), and synthesize findings in a meta-analysis .
Advanced: What interdisciplinary approaches address gaps in this compound’s structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
- Collaborative Workflows : Integrate synthetic chemistry (analog synthesis), biophysics (SPR for binding kinetics), and omics (transcriptomics of treated cells) .
Key Considerations for this compound Research:
- Ethical Compliance : Ensure animal/human studies adhere to institutional review board (IRB) protocols .
- Data Transparency : Share raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Conflict Resolution : Address contradictory data via collaborative replication studies and open peer-review mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
